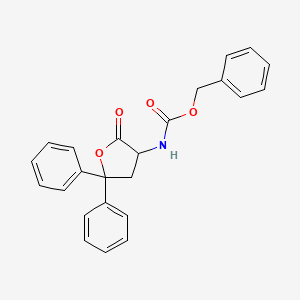
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, an oxolan ring, and two phenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxo-5,5-diphenyloxolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl (2-hydroxy-5,5-diphenyloxolan-3-yl)carbamate.
Scientific Research Applications
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-oxo-3-oxetanyl)carbamate
- Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate
Uniqueness
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate is unique due to its specific structural features, such as the presence of two phenyl groups and an oxolan ring. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 299.35 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under various CAS numbers.
This compound is believed to exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with various diseases.
Anticancer Activity
Research has indicated that benzyl carbamates can possess anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting anti-apoptotic proteins.
Neuroprotective Effects
Some derivatives of benzyl carbamates have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may inhibit tau oligomer formation, which is critical in conditions like Alzheimer's disease. This activity suggests a potential role in treating neurodegenerative disorders.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of benzyl carbamates on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast and prostate cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
-
Neuroprotection Study :
- Objective : To assess the effects of this compound on tau pathology.
- Results : In vitro studies revealed a reduction in tau oligomerization and improved neuronal survival rates in models mimicking Alzheimer's disease.
Data Table: Biological Activities Overview
Properties
CAS No. |
65427-46-5 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
benzyl N-(2-oxo-5,5-diphenyloxolan-3-yl)carbamate |
InChI |
InChI=1S/C24H21NO4/c26-22-21(25-23(27)28-17-18-10-4-1-5-11-18)16-24(29-22,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,27) |
InChI Key |
ZEVQPWWNUFPVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















